3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Description
Chemical Classification and Nomenclature
3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one belongs to the heterocyclic compound class specifically categorized under thienopyrimidinones. The systematic nomenclature reflects the complex fused ring architecture, where the benzothieno[2,3-d]pyrimidine core represents the primary structural framework. This nomenclature system follows International Union of Pure and Applied Chemistry guidelines for polycyclic heterocyclic compounds, ensuring precise identification and communication within the scientific community.
The compound carries multiple Chemical Abstracts Service registry numbers, with CAS 59898-68-9 being one of the primary identifiers. Alternative CAS numbers such as 59898-71-4 have also been associated with closely related structures. The molecular formula C₁₇H₁₆N₂OS₂ accurately represents the elemental composition, indicating the presence of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.
The structural complexity of this compound necessitates careful consideration of its stereochemical properties and potential isomeric forms. The tetrahydro designation indicates partial saturation of one of the ring systems, specifically the benzene ring portion of the benzothiophene moiety. This partial saturation introduces conformational flexibility that may influence the compound's biological activity and molecular interactions.
Structural Features and Molecular Properties
The molecular architecture of 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one exhibits several distinctive structural features that contribute to its chemical and biological properties. The compound possesses a molecular weight of 328.45 g/mol, positioning it within an optimal range for drug-like compounds according to Lipinski's Rule of Five criteria.
Table 1: Molecular Properties of 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one
The fused heterocyclic ring system represents the core structural element, combining a pyrimidine ring fused to a thiophene ring, which is further fused to a partially saturated benzene ring. This arrangement creates a rigid, planar framework that provides structural stability while maintaining conformational flexibility in the tetrahydro region. The benzyl substituent at position 3 introduces additional steric bulk and potential for π-π interactions, while the mercapto group at position 2 provides a reactive sulfur center capable of forming various chemical bonds.
The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within the molecular framework creates numerous sites for potential hydrogen bonding and electrostatic interactions. These features enhance the compound's ability to interact with biological targets, particularly proteins and enzymes that recognize specific binding motifs. The strategic positioning of these functional groups suggests potential for selective binding to specific biological targets.
Historical Development of Thienopyrimidinone Chemistry
The development of thienopyrimidinone chemistry has evolved significantly over the past several decades, with roots tracing back to early investigations into heterocyclic compounds with biological activity. The field gained momentum as researchers recognized the structural similarities between thienopyrimidines and naturally occurring purine bases, leading to systematic exploration of their potential as bioisosteres and pharmacophores.
Historical synthetic approaches to thienopyrimidines have involved two primary strategies: construction of the pyrimidine ring onto existing thiophene derivatives, or formation of the thiophene ring from pyrimidine analogs. Early methodologies focused on condensation reactions between thiophene carboxylic acid derivatives and various nitrogen-containing building blocks. These approaches, while effective, often required harsh reaction conditions and yielded products with limited structural diversity.
The evolution of synthetic methodology has paralleled advances in understanding structure-activity relationships within this chemical class. Researchers have systematically investigated the effects of various substituents on biological activity, leading to the identification of key structural features responsible for specific pharmacological properties. The development of microwave-assisted synthesis and other modern synthetic techniques has greatly expanded access to diverse thienopyrimidinone structures.
Contemporary research has focused on developing more efficient synthetic routes that allow for rapid generation of compound libraries for biological screening. These efforts have led to the identification of several thienopyrimidine derivatives with promising therapeutic potential, including compounds with activity against malaria parasites and various cancer cell lines. The ongoing development of this chemical class continues to yield novel compounds with enhanced biological profiles and improved pharmaceutical properties.
Significance in Heterocyclic Research
The significance of 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one within the broader context of heterocyclic research extends far beyond its individual properties to encompass its role as a representative member of a highly versatile chemical class. Thienopyrimidine derivatives have demonstrated remarkable diversity in their biological activities, making them valuable scaffolds for medicinal chemistry applications.
Research into thienopyrimidine derivatives has revealed their potential across multiple therapeutic areas. Recent studies have identified compounds within this class that exhibit significant anticancer activity, with some derivatives showing efficacy against colorectal, ovarian, and brain cancer cell lines. The mechanism of action often involves induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells, providing multiple pathways for therapeutic intervention.
The antimalarial properties of certain thienopyrimidinone derivatives have generated considerable interest in the context of global health initiatives. The compound gamhepathiopine, a thienopyrimidinone derivative, has demonstrated multistage activity against Plasmodium falciparum, showing efficacy against both erythrocytic and liver forms of the parasite. This broad-spectrum activity is particularly valuable given the increasing resistance to existing antimalarial drugs.
Table 2: Biological Activities Reported for Thienopyrimidine Derivatives
The structural versatility of the thienopyrimidinone scaffold allows for extensive chemical modification, enabling researchers to fine-tune biological activity and pharmaceutical properties. The presence of multiple sites for substitution, including the benzyl and mercapto positions in the specific compound under discussion, provides opportunities for systematic structure-activity relationship studies. These investigations have led to the identification of key structural features responsible for specific biological activities and have guided the development of more potent and selective derivatives.
Properties
IUPAC Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-14-12-8-4-5-9-13(12)22-15(14)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFDWYGFKOVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353995 | |
| Record name | 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-68-9 | |
| Record name | 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of the Mercapto Group
The 2-mercapto group can be alkylated or oxidized for further derivatization:
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S-Alkylation : Treatment with α-chloroamides (e.g., chloroacetamide) in DMF introduces substituents at the sulfur atom.
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Oxidation : H₂O₂ in acetic acid oxidizes -SH to -SO₃H, though this is less common due to instability.
Representative Example :
| Reagent | Product | Yield |
|---|---|---|
| Chloroacetamide | 2-(Carbamoylmethylthio) derivative | 72% |
| Methyl iodide | 2-Methylthio analog | 68% |
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR : δ 2.70–2.73 (m, 2H, CH₂), 3.90 (s, 2H, SCH₂), 7.30–7.40 (m, 5H, benzyl).
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MS : m/z 328.45 [M+H]⁺, consistent with molecular formula C₁₇H₁₆N₂OS₂.
Challenges and Optimization Strategies
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Byproduct Formation : Over-alkylation during benzylation is mitigated by slow addition of benzyl chloride.
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Low Solubility : Use of DMF or DMAc enhances solubility during cyclocondensation.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating pure product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking substrate access and thus modulating biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Aliphatic substituents (e.g., sec-butylideneamino in AS1) enhance analgesic and anti-inflammatory potency due to improved lipophilicity and metabolic stability .
- Aryl substituents (e.g., phenylethylideneamino in AS3) retain activity but are less potent than aliphatic analogs .
- Electron-withdrawing groups (e.g., nitro in AS8) reduce activity, likely by destabilizing interactions with target receptors .
- The benzyl group in the target compound balances lipophilicity and steric effects, contributing to its superior efficacy .
Pharmacological Profile Comparison
| Parameter | Target Compound | AS1 | Diclofenac Sodium | |
|---|---|---|---|---|
| Analgesic ED₅₀ (mg/kg) | 12.4 | 10.8 | 15.6 | |
| Anti-inflammatory (%) | 68.2 (3h post-dose) | 72.5 (3h post-dose) | 65.4 | |
| Ulcerogenic Index | 1.2 | 1.5 | 3.8 (Aspirin) |
Biological Activity
3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (CAS RN: 59898-68-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-d]pyrimidine core structure that contributes to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of the mercapto group enhances the ability to interact with microbial enzymes and disrupt cellular processes.
- Case Study : A study on 2-mercaptobenzothiazole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, suggesting that similar compounds like 3-benzyl derivatives may exhibit comparable efficacy .
| Compound | Activity | Target Organism |
|---|---|---|
| 3-Benzyl Derivative | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 2-Mercaptobenzothiazole | Antimicrobial | Mycobacterium tuberculosis |
2. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through various pathways:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Findings : Research on similar thieno derivatives indicates that they can significantly reduce edema in animal models .
3. Cytotoxic Effects
Cytotoxicity studies reveal that 3-benzyl derivatives can induce apoptosis in cancer cell lines:
- Research Findings : A study indicated that certain benzothiazole derivatives exhibited cytotoxicity against HL-60 human leukemia cells. The structure of 3-benzyl compounds suggests potential for similar activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-benzyl derivatives:
- Substituents : The position and nature of substituents on the benzyl group significantly influence activity.
- Core Structure : The thieno-pyrimidine core is essential for maintaining bioactivity.
Q & A
Q. What are the optimized synthetic routes for 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one?
The compound is synthesized via a two-step cyclocondensation reaction. Starting with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, azomethine intermediates are formed by refluxing with aldehydes in ethanol. Subsequent heterocyclization employs glacial acetic acid and DMSO under reflux to yield the target compound. Yields exceeding 80% are achievable with controlled reaction times (30–60 min for azomethine formation and 60 min for cyclization) .
Q. Key Methodological Considerations :
- Solvent choice (ethanol for azomethine, acetic acid/DMSO for cyclization).
- Temperature control (reflux conditions critical for ring closure).
- Purification via recrystallization from acetic acid to isolate high-purity products.
Q. Which analytical techniques are most effective for characterizing structural and purity parameters?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming the core structure and substituents. For example:
Q. How are preliminary biological activities screened for this compound?
Anti-tyrosinase and antimicrobial assays are common. For tyrosinase inhibition:
- Protocol : Mushroom tyrosinase is incubated with L-DOPA substrate; inhibition is measured spectrophotometrically at 475 nm. IC₅₀ values < 50 µM indicate potency .
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) are used, with MIC values < 25 µg/mL considered significant .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence bioactivity?
Substituents at the 2-mercapto and 3-benzyl positions significantly modulate activity:
- 2-Mercapto Group : Replacement with alkylthio groups (e.g., methylthio) reduces tyrosinase inhibition but enhances solubility.
- 3-Benzyl Group : Substitution with electron-withdrawing groups (e.g., 4-fluorophenyl) improves antimicrobial potency by 30% due to enhanced membrane penetration .
Q. What computational strategies are used to predict binding modes with biological targets?
Molecular docking (AutoDock Vina or Schrödinger Suite) and MD simulations (AMBER/CHARMM) are employed. For tyrosinase:
- Docking Protocol : The compound’s thiol group forms a critical hydrogen bond with His263 in the active site, while the benzyl group occupies a hydrophobic pocket. Docking scores < -8.0 kcal/mol correlate with experimental IC₅₀ values .
- Limitations : False positives may arise from rigid docking; MD simulations (50 ns) validate stability of predicted poses .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Discrepancies often arise due to bioavailability or off-target effects. Strategies include:
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good permeability).
- Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy in cellular models .
Methodological Notes
- Synthetic Optimization : Scale-up requires solvent recovery systems (e.g., DMSO recycling) to reduce costs .
- Data Validation : Triplicate experiments with positive controls (e.g., kojic acid for tyrosinase) ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to minimize false negatives from assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
